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molecular formula C6H8ClN3 B1613585 6-Chloro-N2-methylpyridine-2,3-diamine CAS No. 89660-14-0

6-Chloro-N2-methylpyridine-2,3-diamine

Cat. No. B1613585
M. Wt: 157.6 g/mol
InChI Key: QPUXFBYDNRQUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09108937B2

Procedure details

6-Chloro-N-methyl-3-nitropyridin-2-amine (28-1, 10.5 g, 56 mmol) and tin(II) chloride dihydrate (50.5 g, 224 mmol) were suspended in concentrated HCl (80 mL) and refluxed overnight. The solution was cooled to room temperature and then added very slowly to a NaOH/ethyl acetate solution at −78° C., until the solution had a slightly basic pH. The suspension was washed with sodium bicarbonate, brine, dried over sodium sulfate, filtered, and concentrated to produce 6-chloro-N2-methylpyridine-2,3-diamine (28-2) as a black solid. HRMS (M+H)+: observed=158.0471, calculated=158.0480.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
50.5 g
Type
reactant
Reaction Step Two
Name
NaOH ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH3:9])[C:5]([N+:10]([O-])=O)=[CH:4][CH:3]=1.O.O.[Sn](Cl)Cl.[OH-].[Na+].C(OCC)(=O)C>Cl>[Cl:1][C:2]1[N:7]=[C:6]([NH:8][CH3:9])[C:5]([NH2:10])=[CH:4][CH:3]=1 |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)NC)[N+](=O)[O-]
Step Two
Name
Quantity
50.5 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Step Three
Name
NaOH ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+].C(C)(=O)OCC
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The suspension was washed with sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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